(2S,3R)-ethyl 2-(4-(cyclopentylamino)phenyl)piperidine-3-carboxylate
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Overview
Description
(2S,3R)-ethyl 2-(4-(cyclopentylamino)phenyl)piperidine-3-carboxylate is a chiral compound with potential applications in various fields of scientific research. Its unique structure, which includes a piperidine ring and a cyclopentylamino group, makes it an interesting subject for study in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-ethyl 2-(4-(cyclopentylamino)phenyl)piperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopentylamino Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a cyclopentylamino group using suitable reagents and conditions.
Esterification: The carboxylate group is introduced through an esterification reaction, where an alcohol reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-ethyl 2-(4-(cyclopentylamino)phenyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,3R)-ethyl 2-(4-(cyclopentylamino)phenyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its interactions with biological macromolecules.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2S,3R)-ethyl 2-(4-(cyclopentylamino)phenyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-ethyl 2-(4-(cyclohexylamino)phenyl)piperidine-3-carboxylate: Similar structure but with a cyclohexylamino group instead of a cyclopentylamino group.
(2S,3R)-ethyl 2-(4-(methylamino)phenyl)piperidine-3-carboxylate: Contains a methylamino group instead of a cyclopentylamino group.
Uniqueness
The presence of the cyclopentylamino group in (2S,3R)-ethyl 2-(4-(cyclopentylamino)phenyl)piperidine-3-carboxylate imparts unique steric and electronic properties, which can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C19H28N2O2 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
ethyl (2S,3R)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C19H28N2O2/c1-2-23-19(22)17-8-5-13-20-18(17)14-9-11-16(12-10-14)21-15-6-3-4-7-15/h9-12,15,17-18,20-21H,2-8,13H2,1H3/t17-,18-/m1/s1 |
InChI Key |
ZVNODVBFASIEFE-QZTJIDSGSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN[C@@H]1C2=CC=C(C=C2)NC3CCCC3 |
Canonical SMILES |
CCOC(=O)C1CCCNC1C2=CC=C(C=C2)NC3CCCC3 |
Origin of Product |
United States |
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